(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine is a chemical compound with the molecular formula C13H19Cl2N2. It is characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine
- (1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine
- (1-(2,6-Dichlorobenzyl)piperidin-3-yl)ethanamine
Comparison: (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C13H18Cl2N2 |
---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]piperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2 |
InChI Key |
VUURSOHOBLYTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.